3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 82111-06-6
VCID: VC20761407
InChI: InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3
SMILES: CC1=CC(=CN=C1)C2CCCN2C
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

CAS No.: 82111-06-6

Cat. No.: VC20761407

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine - 82111-06-6

CAS No. 82111-06-6
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Standard InChI InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3
Standard InChI Key WPPLPODBERCBRQ-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1)C2CCCN2C
Canonical SMILES CC1=CC(=CN=C1)C2CCCN2C

Molecular Formula

  • Molecular Formula: C11_{11}
    H16_{16}
    N2_2

  • Molecular Weight: 176.26 g/mol

Structural Characteristics

The compound consists of a pyridine ring substituted with a methyl group at the 3-position and a 1-methylpyrrolidin-2-yl moiety at the 5-position. This structural configuration is crucial for its interaction with biological targets.

Synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring followed by the introduction of the pyrrolidine moiety. Various synthetic routes have been explored, emphasizing the importance of controlling stereochemistry due to the chiral nature of the compound.

Retrosynthesis Analysis

Neuropharmacological Effects

Research indicates that 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine exhibits notable effects on nicotinic acetylcholine receptors (nAChRs). Similar compounds have been shown to enhance cognitive functions and could potentially be beneficial in treating neurodegenerative diseases.

Key Findings:

  • Nicotinic Receptor Agonism: Compounds with similar structures can act as agonists for nAChRs, influencing neurotransmitter release and cognitive processes.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. The nitrogen atoms in its structure may contribute to its ability to disrupt microbial cell membranes.

Therapeutic Potential

Given its neuropharmacological effects, there is ongoing research into the potential therapeutic applications of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine in treating conditions such as Alzheimer's disease and other cognitive disorders.

Research Implications

Further studies are needed to fully elucidate the mechanisms underlying its biological activities and to explore its potential in drug development.

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